2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
Overview
Description
“2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H25NOSi. It has a molecular weight of 215.41 . The compound is also known by its IUPAC name, tert-butyl (dimethyl)silyl (2S)-2-pyrrolidinylmethyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound appears as a pale-yellow to yellow-brown sticky oil to solid or liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 445.2±35.0 °C at 760 mmHg, and a flash point of 223.1±25.9 °C . It also has a molar refractivity of 113.2±0.3 cm3 .Scientific Research Applications
Metalation and Coupling Reactions
- The metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to various compounds through solvent-free thermal decomposition. This involves the formation of methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide and other complexes through reactions that generate methane and precipitate zinc metal (Westerhausen et al., 2001).
Synthesis of Annonaceous Acetogenin Core Units
- A modular strategy using silyloxy dienes, including 2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, has been used for synthesizing core units of annonaceous acetogenins and their analogues. This method achieves great structural diversity and is significant in forming oligo-heterocyclic motifs (Zanardi et al., 2000).
Cycloaddition for Pyrrolidine Derivatives
- A [3 + 2] cycloaddition of a tert-butyldimethylsilyl protected carbohydrate-based allene with imines produces pyrrolidine derivatives. This method allows for high diastereoselectivities and yields, demonstrating potential in the creation of pyrrolidines with excellent enantioselectivities (Cai et al., 2011).
Synthesis of (Pyrrolidine-2-ylidene)glycinate
- 2,3,5-tri-O-benzyl-4-O-tert-butyldimethylsilyl-D-arabinal has been used in intramolecular 1,3-dipolar cyclic reactions for synthesizing various (pyrrolidine-2-ylidene)glycinate and glycinamide. This method is applicable for the synthesis of diverse derivatives (Konda-Yamada et al., 2005).
Synthesis of Nitroxides
- The synthesis of pyrrolidine nitroxides, which are known for their resistance to bioreduction, involves the preparation of 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls. These new nitroxides show exceptional stability to reduction, indicating their potential in various applications (Taratayko et al., 2022).
Chiral Coordination Partners
- The compound (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate is utilized as an enantiopure coordination partner for cations. Despite minor resonant scattering, its absolute structure is determined through various methods, underscoring its utility in chiral coordination (Wang & Englert, 2019).
Geissman–Waiss Lactone Synthesis
- The Geissman–Waiss lactone, a precursor for necine bases, is synthesized using methyl (R)-6-(tert-butoxycarbonylamino)oxy-4-hydroxy-2-hexenoate. This showcases the compound's utility in the synthesis of enantiomeric bicyclic lactones and pyrrolidine framework construction (Barco et al., 2007).
Synthesis of Batzelladines A and B Intermediate
- A stereoselective synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate demonstrates the application in synthesizing intermediates of batzelladines A and B, highlighting its significance in complex organic syntheses (Guo et al., 2017).
Cycloaddition Reactions and Silicon Migration
- Silylmethyl-substituted aziridine and azetidine demonstrate efficient reactions with various substrates, leading to diverse products. The tert-butyldiphenylsilylmethyl function controls the regioselectivity and stereochemistry, indicating its role in cycloaddition reactions and silicon migration (Yadav & Sriramurthy, 2005).
Boekelheide Rearrangement in Pyrrolidines and Piperidines Synthesis
- Pyrrolidines and piperidines are synthesized using di-tert-butylsilyl bis(trifluoromethanesulfonate) in a Boekelheide-type reaction. This method opens new perspectives in intramolecular cyclizations, demonstrating the compound's utility in such rearrangements (Massaro et al., 2011).
Chiral Synthesis of 2-Oxophosphonates
- The dianion derived from 2-oxophosphonates reacts with chiral N-(tert-butylsulfinyl)ketimines to form 4-(tert-butylsulfinylamino)-2-oxoalkylphosphonates. This method leads to enantiopure 2-benzylidene derivatives, underscoring its role in chiral syntheses (Chen & Yuan, 2008).
Safety and Hazards
The compound is classified under the GHS07 category, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through its ability to act as an aldol donor and acceptor. This dual functionality allows it to participate in the stereocontrolled production of erythrose
Result of Action
Its use in the stereocontrolled production of erythrose suggests it may influence the synthesis of this sugar derivative .
Action Environment
It’s worth noting that the compound is sensitive to moisture/water and should be stored at 2-8°C to maintain its stability.
Properties
IUPAC Name |
tert-butyl-dimethyl-(pyrrolidin-2-ylmethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCZJZQYDACU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-48-3 | |
Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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